molecular formula C7H6BrF5OS B12857595 2-Bromo-4-(pentafluorothio)benzyl alcohol

2-Bromo-4-(pentafluorothio)benzyl alcohol

Cat. No.: B12857595
M. Wt: 313.08 g/mol
InChI Key: DGEGAQRWZUBUID-UHFFFAOYSA-N
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Description

2-Bromo-4-(pentafluorothio)benzyl alcohol is a chemical compound with the molecular formula C7H6BrF5OS and a molecular weight of 313.08 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorothio group, and a benzyl alcohol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for 2-Bromo-4-(pentafluorothio)benzyl alcohol may involve large-scale synthesis using similar coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pentafluorothio)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl alcohols with various functional groups.

Scientific Research Applications

2-Bromo-4-(pentafluorothio)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pentafluorothio)benzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine and pentafluorothio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group instead of a pentafluorothio group.

    4-Bromo-2-(pentafluorothio)benzyl alcohol: Similar structure but with the bromine and pentafluorothio groups in different positions.

    2-Chloro-4-(pentafluorothio)benzyl alcohol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-4-(pentafluorothio)benzyl alcohol is unique due to the presence of both bromine and pentafluorothio groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Biological Activity

2-Bromo-4-(pentafluorothio)benzyl alcohol is a synthetic organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. The presence of bromine and pentafluorothio groups contributes to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H4BrF5OS
  • Molecular Weight : 303.07 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. The presence of halogen atoms (like bromine) and sulfur can enhance the lipophilicity and reactivity of the molecule, potentially increasing its efficacy against microbial pathogens.

Study Pathogen Tested Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliHigh inhibition
Candida albicansLow inhibition

Anticancer Activity

The anticancer potential of halogenated benzyl alcohol derivatives has been investigated in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells may be linked to its structural features.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
LOVO (colon cancer)10Cell cycle arrest
HeLa (cervical cancer)20Inhibition of proliferation

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • DNA Interaction : The compound might interact with DNA, causing damage that leads to cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on MCF-7 and LOVO cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with observed morphological changes indicative of apoptosis.

Properties

Molecular Formula

C7H6BrF5OS

Molecular Weight

313.08 g/mol

IUPAC Name

[2-bromo-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol

InChI

InChI=1S/C7H6BrF5OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2

InChI Key

DGEGAQRWZUBUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)CO

Origin of Product

United States

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